Bienvenue dans la boutique en ligne BenchChem!

Omeprazole acid

Drug Metabolism Pharmacokinetics Metabolite Identification

Omeprazole acid (CAS 120003-84-1), the disodium salt of the omeprazole carboxylic acid metabolite (~23% urinary excretion), delivers aqueous solubility essential for: (1) Impurity H reference standard per USP/EP; (2) LC-MS/MS metabolite quantification; (3) in vitro CYP450 studies without DMSO interference. Unlike parent omeprazole, it lacks gastric acid inhibition. Substituting omeprazole or other PPIs invalidates analytical accuracy and regulatory compliance. Procure ≥95% purity for ANDA/NDA and forensic confirmation.

Molecular Formula C17H16N3Na2O5S+
Molecular Weight 420.4 g/mol
CAS No. 120003-84-1
Cat. No. B027885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmeprazole acid
CAS120003-84-1
Synonyms5-methoxy-2-(((5-carboxylate-4-methoxy-3-methyl-2-pyridinyl)-methyl)sulfinyl)-1H-benzimidazole disodium salt
ocide omeprazole
omeprazole acid
Molecular FormulaC17H16N3Na2O5S+
Molecular Weight420.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=CN=C1CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC)C(=O)[O-])OC.[Na+].[Na+]
InChIInChI=1S/C17H17N3O5S.2Na/c1-9-14(18-7-11(16(21)22)15(9)25-3)8-26(23)17-19-12-5-4-10(24-2)6-13(12)20-17;;/h4-7H,8H2,1-3H3,(H,19,20)(H,21,22);;/q;2*+1/p-1
InChIKeyVNRBLNMZIGPHOK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Omeprazole Acid (CAS 120003-84-1) Procurement Guide: Product Specifications and Comparator-Based Differentiation for Scientific Applications


Omeprazole acid (CAS 120003-84-1), chemically designated as 4-methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-3-pyridinecarboxylic acid disodium salt, is a water-soluble salt form of the proton pump inhibitor (PPI) omeprazole. It serves as a major human urinary metabolite of omeprazole, accounting for approximately 23% of the excreted dose in the 0-2 h interval [1]. This compound is distinguished from the parent drug omeprazole by its carboxylic acid functional group, which confers enhanced aqueous solubility and facilitates its use as a pharmaceutical impurity reference standard (e.g., Omeprazole Impurity H) . Its primary procurement contexts include analytical method development, impurity profiling, metabolite identification studies, and formulation research requiring a water-soluble omeprazole derivative .

Why Omeprazole Acid Cannot Be Substituted by Omeprazole or Other PPI-Related Compounds in Critical Research Applications


Omeprazole acid is not pharmacologically equivalent to the parent drug omeprazole or to other PPI-class compounds. In vitro studies using isolated gastric glands demonstrate that omeprazole acid does not contribute to the pharmacological inhibition of gastric acid secretion, a property reserved for the acid-activated sulfenamide derived from omeprazole [1]. Furthermore, omeprazole acid differs fundamentally in its physicochemical properties: as a disodium salt, it exhibits improved aqueous solubility and handling characteristics compared to the poorly water-soluble omeprazole free base (<0.1 mg/mL in H₂O) . This distinction is critical for applications requiring aqueous dissolution, such as in vitro metabolism assays, analytical reference standard preparation, and formulation development. Additionally, omeprazole acid serves as a defined process-related impurity (Omeprazole Impurity H) in pharmaceutical quality control, where its precise quantification is mandated by regulatory monographs—a role that cannot be fulfilled by omeprazole or other non-identical analogs . Substitution with omeprazole or other PPIs would invalidate analytical accuracy, compromise metabolite identification specificity, and fail to meet the solubility requirements of aqueous-based experimental systems.

Quantitative Evidence: Comparator-Based Differentiation of Omeprazole Acid for Scientific Procurement


Urinary Metabolite Abundance: Omeprazole Acid vs. Hydroxyomeprazole as the Second Most Prevalent Excreted Form

In human pharmacokinetic studies following oral administration of [14C]omeprazole, omeprazole acid accounts for 23% of the radioactivity excreted in the 0-2 hour urine collection interval, compared to 28% for hydroxyomeprazole (the primary metabolite) [1]. The remaining ~49% is distributed among at least four other minor metabolites. This quantitative distribution establishes omeprazole acid as a major, specific urinary marker for omeprazole metabolism studies, distinct from the parent drug (which is undetectable in urine) and from other PPI metabolites.

Drug Metabolism Pharmacokinetics Metabolite Identification Urinary Excretion Profiling

pH-Dependent Stability: Omeprazole Acid Degradation Kinetics Relative to Omeprazole Parent Compound

While direct comparative kinetic data for omeprazole acid are not available, class-level inference can be drawn from studies of omeprazole and its metabolites. Omeprazole acid, like omeprazole, retains the sulfoxide group and is reported to be as unstable as the parent compound at pH < 7 [1]. In contrast, omeprazole exhibits a half-life (t₁/₂) >17 hours at physiological pH 7.4, but undergoes rapid acid-catalyzed degradation to the active cyclic sulfenamide and omeprazole dimer at acidic pH (2.0-5.0) [2][3]. This pH-dependent lability is a class-wide property of PPI sulfoxides; however, the specific degradation pathway of omeprazole acid differs, as it does not form the pharmacologically active sulfenamide intermediate [1].

Stability Studies Degradation Kinetics Formulation Development Analytical Method Validation

Aqueous Solubility: Omeprazole Acid Disodium Salt vs. Omeprazole Free Base

Omeprazole acid disodium salt demonstrates significantly enhanced aqueous solubility compared to the poorly water-soluble omeprazole free base. While omeprazole free base exhibits water solubility of <0.1 mg/mL (insoluble) , omeprazole acid disodium salt is reported as soluble in water . This improvement is attributed to the presence of the carboxylate disodium salt moiety, which increases polarity and facilitates dissolution in aqueous media. The compound is also soluble in methanol, providing flexibility in solvent selection for analytical and preparative applications .

Formulation Development In Vitro Assays Solubility Enhancement Salt Selection

Pharmaceutical Impurity Reference Standard: Omeprazole Acid as Omeprazole Impurity H in USP Monographs

Omeprazole acid is officially designated as Omeprazole Impurity H in pharmacopoeial monographs and is commercially available as a Pharmaceutical Secondary Standard; Certified Reference Material . This contrasts with other PPI-related compounds such as omeprazole sulfone (Impurity D), omeprazole N-oxide (Impurity E), and omeprazole dimer (Impurity F). Each impurity has a distinct chemical structure, retention time, and acceptance criterion in analytical methods. While omeprazole acid itself is a defined impurity, the parent drug omeprazole formulations must meet stringent impurity limits; for example, total impurities in omeprazole drug products are typically specified as <2.00%, with individual impurity limits often <0.10-0.15% [1].

Pharmaceutical Quality Control Impurity Profiling Analytical Method Validation Regulatory Compliance

Lack of Pharmacological Activity: Omeprazole Acid vs. Omeprazole in Gastric Gland Assays

In vitro studies using isolated gastric glands demonstrate that omeprazole acid does not inhibit gastric acid secretion, unlike the parent drug omeprazole which undergoes acid-catalyzed rearrangement to form the active inhibitor (cyclic sulfenamide) [1]. The statement 'it is unlikely that M1 and M2 will contribute to the pharmacological effect of omeprazole in humans' refers specifically to hydroxyomeprazole (M1) and omeprazole acid (M2) [1]. This inactivity is consistent with the compound's structure: the carboxylic acid moiety prevents the acid-catalyzed rearrangement necessary for covalent binding to the gastric H⁺/K⁺-ATPase.

Pharmacology Mechanism of Action In Vitro Efficacy Metabolite Activity Profiling

Procurement-Driven Application Scenarios for Omeprazole Acid in Research and Industrial Settings


Quantitative Bioanalytical Method Development for Omeprazole Metabolite Profiling

Laboratories developing LC-MS/MS or HPLC-UV methods for quantifying omeprazole metabolites in human or animal plasma/urine require omeprazole acid as a certified reference standard. Its abundance as 23% of the 0-2 h urinary excretion [1] makes it a key analytical target. Procurement of high-purity omeprazole acid (≥95%) enables accurate calibration curve preparation and method validation per FDA/EMA bioanalytical guidelines.

Pharmaceutical Impurity Testing and Stability-Indicating Method Validation

Quality control laboratories in pharmaceutical manufacturing must demonstrate control of Omeprazole Impurity H (omeprazole acid) in omeprazole drug substance and drug product. Procurement of a certified reference material (e.g., USP-grade omeprazole acid) is essential for developing and validating stability-indicating HPLC/UPLC methods that meet ICH Q2(R1) requirements . This ensures compliance with regulatory submissions (ANDA, NDA).

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies Requiring a Water-Soluble Substrate

For in vitro metabolism assays (e.g., CYP450 inhibition studies, hepatocyte incubations), omeprazole acid's enhanced water solubility compared to omeprazole free base simplifies stock solution preparation and reduces the need for organic co-solvents like DMSO, which can confound assay results. It serves as a model substrate for studying carboxylation and sulfoxidation metabolic pathways.

Forensic Toxicology and Doping Control Confirmatory Analysis

In forensic and anti-doping laboratories, the presence of omeprazole acid in urine serves as a specific and confirmatory marker of omeprazole ingestion. The compound's 23% urinary abundance and its absence of pharmacological activity [1] make it an ideal target for definitive identification, as it is not produced by other PPIs and is not a source of false positives for performance-enhancing substances.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Omeprazole acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.